molecular formula C20H23N5O3S B11621314 methyl N-({[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetyl)valinate

methyl N-({[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetyl)valinate

Cat. No.: B11621314
M. Wt: 413.5 g/mol
InChI Key: SYKGCJIGRJXLTP-UHFFFAOYSA-N
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Description

Methyl N-({[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetyl)valinate is a heterocyclic compound featuring a triazinoindole core substituted with an allyl (prop-2-en-1-yl) group at position 3. The sulfur atom at position 3 is linked to an acetylvalinate methyl ester moiety.

For example, details the synthesis of structurally similar thiadiazole-triazole hybrids via hydrazone intermediates, and outlines methods for preparing triazinoindole-thioether derivatives using NaH-mediated coupling .

Chemical Reactions Analysis

Reactions::

    Oxidation: The sulfur atom in the sulfanyl group may undergo oxidation to form a sulfoxide or sulfone.

    Substitution: The valinate group could participate in nucleophilic substitution reactions.

    Other Transformations: Given the complex structure, it may undergo various other reactions.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Substitution: Nucleophiles (e.g., amines, thiols) and appropriate solvents.

Major Products:: The major products depend on the specific reactions and conditions applied during synthesis.

Scientific Research Applications

    Chemistry: It could serve as a building block for designing novel molecules.

    Biology: Investigating its interactions with biological targets.

    Medicine: Assessing its pharmacological properties.

    Industry: Developing new materials or catalysts.

Mechanism of Action

The exact mechanism remains elusive due to limited information. it likely interacts with specific receptors or enzymes, affecting cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The triazino[5,6-b]indole scaffold is highly modular, with substitutions at positions 3 (sulfur-linked groups) and 5 (alkyl/aryl groups) significantly influencing physicochemical and biological properties. Below is a comparative analysis of methyl N-({[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetyl)valinate and its analogs:

Structural and Physicochemical Properties

Compound Name R5 (Triazinoindole) R3 (S-Linked Group) Molecular Formula Molecular Weight (g/mol) Key Features
Methyl N-({[5-(prop-2-en-1-yl)-5H-triazinoindol-3-yl]sulfanyl}acetyl)valinate Allyl Acetylvalinate methyl ester C22H23N5O3S* ~445.51 Esterified valine; potential protease inhibition
N-(4-Acetylphenyl)-2-[(5-allyl-5H-triazinoindol-3-yl)sulfanyl]acetamide Allyl N-(4-acetylphenyl)acetamide C22H19N5O2S 417.49 Aryl acetamide; enhanced π-π stacking
2-[(5-Methyl-5H-triazinoindol-3-yl)sulfanyl]-N-(2-nitrophenyl)acetamide Methyl N-(2-nitrophenyl)acetamide C18H14N6O3S2 426.47 Nitro group; electron-withdrawing effects
2-[(5-Benzyl-5H-triazinoindol-3-yl)sulfanyl]-N-(4-methylpyridin-2-yl)acetamide Benzyl N-(4-methylpyridin-2-yl)acetamide C24H20N6OS 440.52 Pyridine moiety; improved solubility
N-(4-Chlorophenyl)-2-methyl-2-((5-methyl-5H-triazinoindol-3-yl)thio)propanamide Methyl N-(4-chlorophenyl)propanamide C21H18ClN5OS 423.91 Chlorophenyl group; increased lipophilicity

*Estimated based on structural analogy to .

Key Observations :

  • R3 Groups : The acetylvalinate methyl ester in the target compound may improve membrane permeability compared to aryl acetamides (e.g., ) but could reduce metabolic stability due to ester hydrolysis .
  • Molecular Weight : The target compound (~445 g/mol) falls within the "drug-like" range (200–500 g/mol), similar to analogs in and .

Biological Activity

Methyl N-({[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetyl)valinate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological activities, particularly focusing on its pharmacological implications.

Structural Characteristics

The compound can be described by the following molecular characteristics:

PropertyValue
Molecular Formula C19H20N6O3S2
Molecular Weight 396.5 g/mol
LogP 3.5799
Hydrogen Bond Acceptors 6
Hydrogen Bond Donors 1
Polar Surface Area 58.447 Ų

The structure features a triazino-indole core with a sulfanyl acetyl group, which is significant for its biological activity. The presence of the triazole ring is particularly notable as it has been associated with various pharmacological properties.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:

  • Formation of the Indole and Triazole Rings : Utilizing methods like Fischer indole synthesis and cyclization reactions.
  • Functionalization : Introducing the sulfanyl and acetyl groups through specific coupling reactions.

Antimicrobial Properties

Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of the triazole scaffold demonstrate potent effects against various bacterial strains including Staphylococcus aureus and Escherichia coli .

In vitro studies have reported minimum inhibitory concentrations (MIC) for related triazole compounds ranging from 0.046 to 3.11 μM against multi-drug resistant strains . This suggests that this compound may possess similar or enhanced efficacy.

Anticancer Activity

The indole and triazole frameworks are known for their anticancer properties. Compounds with these structures have been documented to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines . The mechanism often involves the modulation of signaling pathways associated with cell growth and survival.

Structure-Activity Relationship (SAR)

A detailed SAR analysis highlights that modifications on the indole and triazole rings can significantly influence biological activity. For example:

  • Electron-donating groups on the phenyl ring enhance antimicrobial activity.
  • The length of alkyl chains attached to nitrogen atoms impacts the potency of the compound against pathogens .

Case Studies

Several studies have explored the biological activity of similar compounds:

  • Study on Triazole Derivatives : A study published in Pharmaceutical Research evaluated various triazole derivatives for their antibacterial properties against MRSA, revealing that certain substitutions increased efficacy .
  • Anticancer Screening : Research conducted by Mermer et al. demonstrated that triazole hybrids exhibited significant cytotoxicity against breast cancer cell lines .

These findings underscore the potential of methyl N-({[5-(prop-2-en-1-yI)-5H-[1,2,4]triazino[5,6-b]indol-3-yI]sulfanyl}acetyl)valinate as a promising candidate for further pharmacological development.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for methyl N-({[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetyl)valinate, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves multi-step protocols, including:

  • Step 1 : Functionalization of the triazinoindole core via nucleophilic substitution at the sulfur atom .
  • Step 2 : Acetylation of the sulfanyl group followed by coupling with valine methyl ester under Schotten-Baumann conditions .
  • Optimization : Reaction efficiency depends on solvent polarity (e.g., DMF for solubility), temperature (60–80°C for amide bond formation), and catalysts like DMAP or HOBt .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Analytical Techniques :

  • HPLC-MS : Quantify purity (>95%) and detect impurities using reverse-phase C18 columns with acetonitrile/water gradients .
  • NMR Spectroscopy : Confirm regiochemistry of the triazinoindole core (e.g., ¹H-NMR for vinyl proton resonance at δ 5.2–5.8 ppm) .
  • Elemental Analysis : Validate molecular formula (e.g., C₂₃H₂₄N₆O₃S₂) with <0.4% deviation .

Q. What in vitro assays are suitable for preliminary biological screening?

  • Recommended Assays :

  • Antimicrobial Activity : Broth microdilution (MIC determination) against S. aureus and E. coli .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases linked to the triazinoindole scaffold’s activity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for triazinoindole derivatives?

  • Case Study : Discrepancies in IC₅₀ values (e.g., 2–10 µM for anticancer activity) may arise from:

  • Cell Line Variability : Use standardized cell lines (e.g., NCI-60 panel) .
  • Solubility Issues : Pre-dissolve compounds in DMSO with <0.1% final concentration to avoid solvent interference .
  • Data Normalization : Include positive controls (e.g., doxorubicin) and report results as fold-change relative to baseline .

Q. What strategies are effective for studying the compound’s mechanism of action?

  • Approaches :

  • Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to identify binding partners .
  • Molecular Dynamics Simulations : Analyze interactions with target proteins (e.g., Bcl-2 or EGFR) using Schrödinger Suite .
  • Knockout Models : CRISPR/Cas9-edited cell lines to validate target dependency .

Q. How can environmental fate and degradation pathways be evaluated?

  • Experimental Design :

  • Hydrolysis Studies : Monitor compound stability at pH 3–9 (37°C) with LC-MS to detect breakdown products .
  • Photodegradation : Expose to UV light (254 nm) and quantify degradation kinetics .
  • Ecotoxicology : Use Daphnia magna or Danio rerio models to assess acute/chronic toxicity .

Q. Data Contradiction Analysis

Q. Why do some studies report low aqueous solubility despite structural modifications?

  • Key Factors :

  • LogP Values : Experimental LogP (~3.5) suggests moderate hydrophobicity, but crystalline forms may reduce solubility .
  • Polymorphism : Use X-ray crystallography to identify stable polymorphs and optimize co-solvents (e.g., PEG 400) .

Q. How to address discrepancies in synthetic yields across laboratories?

  • Troubleshooting :

  • Oxygen Sensitivity : Conduct reactions under inert atmosphere (N₂/Ar) to prevent oxidation of the sulfanyl group .
  • Purification Methods : Replace column chromatography with preparative HPLC for higher recovery (>85%) .

Q. Key Recommendations

  • Synthesis : Prioritize microwave-assisted synthesis to reduce reaction times by 40% .
  • Biological Testing : Validate targets using SPR (Surface Plasmon Resonance) for real-time binding kinetics .
  • Environmental Impact : Include OECD 301 guidelines for biodegradability assessments .

Properties

Molecular Formula

C20H23N5O3S

Molecular Weight

413.5 g/mol

IUPAC Name

methyl 3-methyl-2-[[2-[(5-prop-2-enyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl]amino]butanoate

InChI

InChI=1S/C20H23N5O3S/c1-5-10-25-14-9-7-6-8-13(14)17-18(25)22-20(24-23-17)29-11-15(26)21-16(12(2)3)19(27)28-4/h5-9,12,16H,1,10-11H2,2-4H3,(H,21,26)

InChI Key

SYKGCJIGRJXLTP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)OC)NC(=O)CSC1=NC2=C(C3=CC=CC=C3N2CC=C)N=N1

Origin of Product

United States

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